molecular formula C3H3ClO3 B13418962 3-Chloro-3-Oxopropanoic Acid

3-Chloro-3-Oxopropanoic Acid

Cat. No.: B13418962
M. Wt: 122.51 g/mol
InChI Key: UUOFSRVHZJTWDE-UHFFFAOYSA-N
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Description

3-Chloro-3-Oxopropanoic Acid: is an organic compound with the molecular formula C3H3ClO3 . It is a derivative of propanoic acid, where a chlorine atom and a keto group are attached to the third carbon atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-3-Oxopropanoic Acid can be synthesized through several methods. One common method involves the chlorination of pyruvic acid. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-Oxopropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-3-Oxopropanoic Acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving keto acids. It helps in understanding metabolic pathways and enzyme mechanisms .

Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its reactivity makes it valuable in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Chloro-3-Oxopropanoic Acid involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the keto group make it a versatile compound for various chemical transformations. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-3-Oxopropanoic Acid is unique due to the presence of both a chlorine atom and a keto group on the same carbon atom. This dual functionality makes it highly reactive and versatile for various chemical reactions and applications .

Properties

IUPAC Name

3-chloro-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO3/c4-2(5)1-3(6)7/h1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOFSRVHZJTWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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